molecular formula C26H22ClN3O2S B3001047 (Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 383147-95-3

(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B3001047
CAS No.: 383147-95-3
M. Wt: 475.99
InChI Key: OIUVTSIGGCNMMF-QGOAFFKASA-N
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Description

The compound (Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a structurally complex heterocyclic molecule featuring a fused tetrahydroimidazo[2,1-b][1,3]benzothiazole core. Key structural elements include:

  • Core scaffold: A 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole system, which is a bicyclic framework combining imidazole and benzothiazole moieties .
  • Substituents:
    • A 4-chlorophenyl group at position 2 of the benzothiazole ring.
    • A (Z)-configured propenenitrile group at position 3, bearing a 3,4-dimethoxyphenyl substituent.

      The (Z)-stereochemistry of the propenenitrile group likely influences molecular conformation and intermolecular interactions, while the chloro and methoxy substituents modulate electronic and steric properties.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-31-22-12-9-17(14-23(22)32-2)18(15-28)13-21-25(16-7-10-19(27)11-8-16)29-26-30(21)20-5-3-4-6-24(20)33-26/h7-14H,3-6H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUVTSIGGCNMMF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile (CAS No. 383147-95-3) is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C26H22ClN3O2S
  • Molecular Weight : 475.99 g/mol
  • Structural Features : The compound contains a tetrahydroimidazo-benzothiazole moiety and a dimethoxyphenyl group which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its efficacy against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound displayed cytotoxic effects with an IC50 value indicating potent activity against these cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
CompoundCell LineIC50 (µM)
(Z)-3...MCF-75.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses antibacterial and antifungal activities:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to the compound.
MicroorganismActivity
Staphylococcus aureusSensitive
Escherichia coliSensitive

Mechanistic Studies

Mechanistic studies suggest that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an enzyme inhibitor in various biochemical assays.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G0/G1 phase arrest.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

  • Study on MCF-7 Cells : A study published in the Journal of Chemical Health Risks demonstrated that treatment with the compound resulted in a significant reduction in cell viability at higher concentrations (512 µg/ml) with a growth inhibition rate of approximately 39% .
  • Antimicrobial Efficacy : Research published in the Egyptian Journal of Chemistry reported the synthesis and evaluation of similar compounds showing promising antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Compound I (C15H14N2S) :

  • Structure: A 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole core with a phenyl group at position 2 (synthesized via reaction of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone) .
  • Key Differences :
    • Lacks the propenenitrile side chain and 3,4-dimethoxyphenyl substituent present in the target compound.
    • X-ray diffraction confirmed bond lengths and angles consistent with related imidazo-benzothiazole derivatives, suggesting structural rigidity .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l):

  • Structure: A tetrahydroimidazo[1,2-a]pyridine core with 4-nitrophenyl and cyano substituents .
  • Key Differences: The core differs (pyridine vs. benzothiazole), altering electronic properties. Contains electron-withdrawing nitro and cyano groups, whereas the target compound features electron-donating methoxy groups and a chloro substituent.
  • Physical Properties : Melting point = 243–245°C; molecular weight = 561.57 g/mol .
Substituent-Driven Comparisons

Chlorophenyl vs. Phenyl Groups :

  • This may influence binding affinity in biological systems .

Methoxy vs. Nitro Groups :

  • The 3,4-dimethoxyphenyl group in the target compound contributes steric bulk and electron-donating effects, contrasting with the 4-nitrophenyl group in Compound 1l, which is strongly electron-withdrawing. Such differences could impact solubility, metabolic stability, and target engagement .

Propenenitrile Side Chain :

  • The (Z)-configured propenenitrile in the target compound is absent in other analogues. This group may facilitate π-π stacking or hydrogen bonding, depending on conformation.
Physicochemical and Spectral Data Comparison
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features
Target Compound Tetrahydroimidazo[2,1-b][1,3]benzothiazole 4-ClPh, 3,4-(MeO)₂Ph, (Z)-propenenitrile N/A N/A Not reported in evidence
Compound I Tetrahydroimidazo[2,1-b][1,3]benzothiazole Phenyl N/A 270.40 X-ray-confirmed bond lengths
Compound 1l Tetrahydroimidazo[1,2-a]pyridine 4-NO₂Ph, cyano, ester groups 243–245 561.57 ¹H/¹³C NMR, IR, HRMS (ESI)

Implications of Structural Variations

  • Bioactivity Potential: While biological data for the target compound are absent, structurally related compounds (e.g., lankacidin C analogues from Pseudomonas spp.) exhibit antitumor activity, suggesting that the target’s chloro and methoxy substituents could modulate similar effects .
  • Metabolic Stability: The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability compared to nitro- or cyano-substituted analogues .

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